![molecular formula C6H9N3O2 B1344983 4-nitro-1-propyl-1H-pyrazole CAS No. 1173061-75-0](/img/structure/B1344983.png)
4-nitro-1-propyl-1H-pyrazole
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Overview
Description
4-Nitro-1-propyl-1H-pyrazole is a chemical compound with the linear formula C6H9N3O2 . It is used in laboratory settings and for the synthesis of substances .
Synthesis Analysis
The synthesis of pyrazole derivatives, including 4-nitro-1-propyl-1H-pyrazole, involves several steps. One common method involves the reaction of 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide with appropriate cyclic or acyclic ketones . Other methods involve the use of silver-mediated [3 + 2] cycloaddition , one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride , and copper-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones .Molecular Structure Analysis
The molecular structure of 4-nitro-1-propyl-1H-pyrazole consists of a five-membered ring with two adjacent nitrogen atoms. The molecular weight is 155.16 g/mol . The InChI code is 1S/C6H9N3O2/c1-2-3-8-5-6(4-7-8)9(10)11/h4-5H,2-3H2,1H3 .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-nitro-1-propyl-1H-pyrazole include a molecular weight of 113.08 g/mol, a topological polar surface area of 74.5 Ų, and a complexity of 99.2 . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 .Scientific Research Applications
Crystallography and Structural Analysis
The compound “4-nitro-1-propyl-1H-pyrazole” has been studied for its crystal structure . The crystallographic data and atomic coordinates provide valuable insights into the compound’s structure, which can be useful in various fields such as material science and pharmaceutical research .
Synthesis of Derivatives
Pyrazole derivatives, including those of “4-nitro-1-propyl-1H-pyrazole”, have been synthesized for various applications . These derivatives can exhibit different properties and can be used in different fields, such as medicinal chemistry and agrochemicals .
Use in Pesticides
Some pyrazole derivatives have shown acaricidal, insecticidal, and fungicidal activities . Therefore, “4-nitro-1-propyl-1H-pyrazole” and its derivatives could potentially be used in the development of new pesticides .
Pharmaceutical Applications
The compound “4-nitro-1-propyl-1H-pyrazole” and its derivatives could potentially be used in the pharmaceutical industry . For instance, it has been used in the synthesis of Sildenafil, a medication used to treat erectile dysfunction and pulmonary arterial hypertension .
Eco-friendly Synthesis
The synthesis of pyrazole derivatives, including “4-nitro-1-propyl-1H-pyrazole”, can be carried out using eco-friendly methods . This is particularly important in the context of green chemistry, which aims to reduce the environmental impact of chemical processes .
Catalysis
The compound “4-nitro-1-propyl-1H-pyrazole” and its derivatives could potentially be used as catalytic agents . Catalysts are substances that increase the rate of a chemical reaction without being consumed in the process, and they are crucial in many industrial processes .
Safety and Hazards
Future Directions
The future directions for research on 4-nitro-1-propyl-1H-pyrazole and other pyrazole derivatives include the development of potential candidates for castable explosives, the exploration of novel insensitive high energy materials, and the search for low-cost synthesis strategies . There is also interest in finding new and improved applications for these compounds .
properties
IUPAC Name |
4-nitro-1-propylpyrazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2/c1-2-3-8-5-6(4-7-8)9(10)11/h4-5H,2-3H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHCUMCWMHCBXRO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C=N1)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-nitro-1-propyl-1H-pyrazole |
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